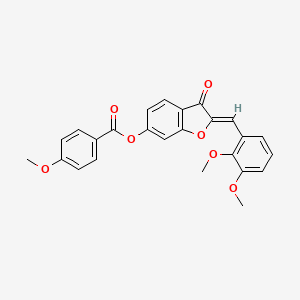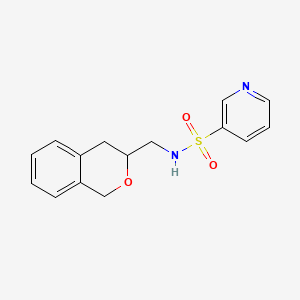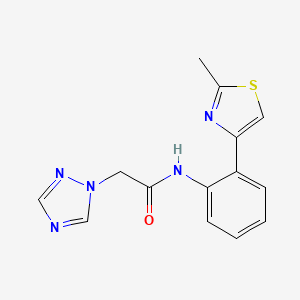
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine, also known as 2,6-DMA, is a psychoactive drug that belongs to the amphetamine class of drugs. It is a structural analogue of the well-known drug, 2,5-dimethoxyamphetamine (DOM). 2,6-DMA has been studied for its potential use in scientific research, specifically in the field of neuroscience.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine is not fully understood, but it is believed to act as a partial agonist at the serotonin 2A receptor. This leads to an increase in the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, perception, and cognition. The activation of the serotonin 2A receptor also leads to changes in the activity of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making and working memory.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine are similar to those of other amphetamines. It increases the release of dopamine and norepinephrine, which leads to a feeling of euphoria and increased energy. It also increases heart rate and blood pressure, which can be dangerous at high doses. (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine has been shown to produce hallucinogenic effects, including changes in perception, mood, and thought processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine in lab experiments is its high affinity for the serotonin 2A receptor. This makes it a useful tool for studying the role of the serotonin system in the brain. However, one limitation is its potential for abuse and dependence, which can make it difficult to obtain funding for research.
Orientations Futures
There are several future directions for research on (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine. One area of interest is its potential use in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is its potential use in the study of the role of the serotonin system in the brain. Further research is needed to fully understand the mechanism of action of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine involves the reaction of 2,6-dimethoxybenzaldehyde with nitroethane in the presence of a reducing agent to form 2,6-dimethoxyphenyl-2-nitropropene. The nitropropene is then reduced to the amine using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is purified using chromatography to obtain pure (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine.
Applications De Recherche Scientifique
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine has been studied for its potential use in scientific research, specifically in the field of neuroscience. It is a potent psychedelic drug that has been shown to produce hallucinogenic effects in humans. Studies have shown that (2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood, perception, and cognition. This makes it a promising candidate for studying the role of the serotonin system in the brain.
Propriétés
IUPAC Name |
(2R)-2-(2,6-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)11-9(13-2)5-4-6-10(11)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUVRZNROAIMTL-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=C(C=CC=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=C(C=CC=C1OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,6-Dimethoxyphenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)




![5-Methyl-2H,3H-[1,2,4]triazolo-[3,4-b][1,3]thiazol-3-one](/img/structure/B2388746.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2388749.png)
![5-methyl-2-phenyl-7-(4-(4-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2388750.png)
![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2388753.png)
![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(2-furylmethyl)acetamide](/img/structure/B2388754.png)